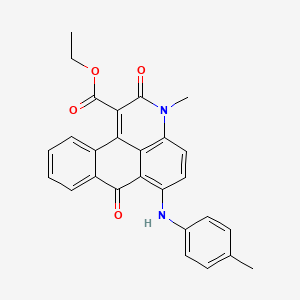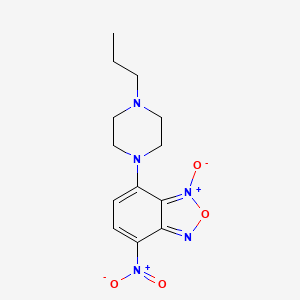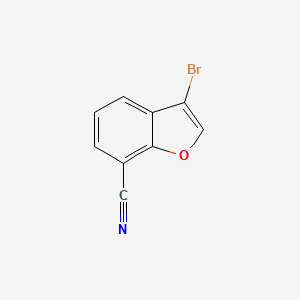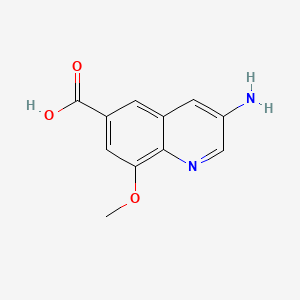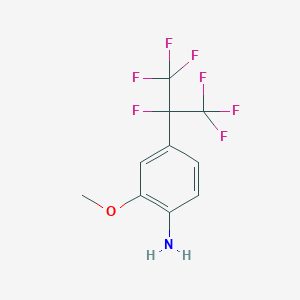
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline is a fluorinated aromatic compound. The presence of the heptafluoropropyl group and the methoxy group on the aniline ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline typically involves the introduction of the heptafluoropropyl group to the aniline ring. One common method is the reaction of 4-amino-2-methoxytoluene with heptafluoropropyl iodide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxybenzaldehyde or 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxybenzoic acid.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and fluorinated polymers.
Mécanisme D'action
The mechanism of action of 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline involves its interaction with specific molecular targets. The fluorinated aromatic ring can interact with hydrophobic pockets in proteins, while the methoxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A gaseous halocarbon used as a fire suppression agent.
4-(Heptafluoroisopropyl)toluene:
Uniqueness
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline is unique due to the presence of both the heptafluoropropyl and methoxy groups on the aniline ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
273735-38-9 |
|---|---|
Formule moléculaire |
C10H8F7NO |
Poids moléculaire |
291.16 g/mol |
Nom IUPAC |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methoxyaniline |
InChI |
InChI=1S/C10H8F7NO/c1-19-7-4-5(2-3-6(7)18)8(11,9(12,13)14)10(15,16)17/h2-4H,18H2,1H3 |
Clé InChI |
INCNKEPQBIGNRG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


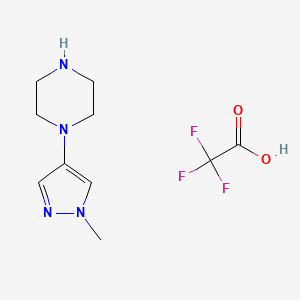
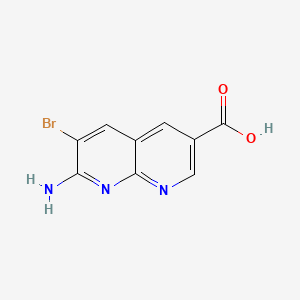
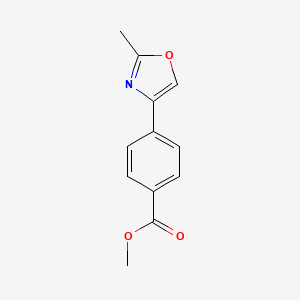
![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13931593.png)
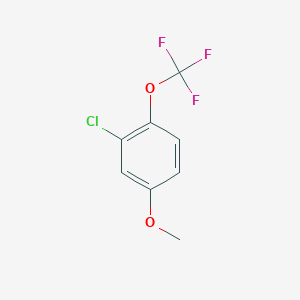
![2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13931607.png)

